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Compound of Interest

Compound Name: 2-Amino-4-hydroxybenzothiazole

Cat. No.: B1294697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic approaches for 2-Amino-4-hydroxybenzothiazole. Due to the limited availability

of direct experimental data for this specific molecule, this guide presents a compilation of

expected spectroscopic values derived from closely related benzothiazole derivatives,

alongside detailed, generalized experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis
The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4-
hydroxybenzothiazole. These values are estimations based on data reported for analogous

benzothiazole structures and should be considered as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4-hydroxybenzothiazole
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

~9.0 - 10.0 br s -OH -

~7.0 - 7.5 m Aromatic CH -

~6.8 - 7.2 m Aromatic CH -

~6.5 - 6.9 m Aromatic CH -

~5.0 - 6.0 br s -NH₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4-hydroxybenzothiazole

Chemical Shift (δ) ppm Assignment

~165 - 175 C=N (Thiazole)

~145 - 155 C-O (Aromatic)

~130 - 140 Aromatic C (quaternary)

~120 - 130 Aromatic C (quaternary)

~110 - 125 Aromatic CH

~105 - 115 Aromatic CH

~100 - 110 Aromatic CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-Amino-4-hydroxybenzothiazole
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 N-H Stretch Amino (-NH₂)

3200 - 3600 O-H Stretch Hydroxyl (-OH)

3000 - 3100 C-H Stretch Aromatic

1600 - 1670 C=N Stretch Thiazole Ring

1450 - 1600 C=C Stretch Aromatic Ring

1200 - 1300 C-O Stretch Phenolic

600 - 700 C-S Stretch Thiazole Ring

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 2-Amino-4-hydroxybenzothiazole

m/z Value Interpretation

166.02 [M]⁺ (Molecular Ion)

Fragmentation patterns would likely involve losses of small molecules such as CO, HCN, and

cleavage of the thiazole ring.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 2-Amino-4-hydroxybenzothiazole, based on established methods for related

benzothiazole derivatives.

Synthesis of 2-Amino-4-hydroxybenzothiazole
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction

of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:
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2-Aminophenol

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

Bromine (Br₂) or Chlorine (Cl₂)

Acetic acid

Ammonium hydroxide (for neutralization)

Ethanol (for recrystallization)

Procedure:

Dissolve 2-aminophenol in glacial acetic acid in a three-necked flask equipped with a stirrer,

reflux condenser, and dropping funnel.

Add potassium thiocyanate to the solution and stir until dissolved.

Cool the mixture in an ice bath.

Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours or overnight.

Pour the reaction mixture into a beaker of ice water and neutralize with ammonium hydroxide

to precipitate the crude product.

Filter the precipitate, wash with cold water, and dry.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or

higher).

Sample Preparation:
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Dissolve approximately 5-10 mg of the purified 2-Amino-4-hydroxybenzothiazole in about

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters

include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time

are typically necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy Protocol
FT-IR spectra are recorded to identify the functional groups present in the molecule.

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr)

powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record the spectrum over a typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Mass Spectrometry Protocol
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Instrumentation:

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources

coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.

Further dilute the stock solution to the low µg/mL or ng/mL range.

Data Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system.

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study of 2-Amino-4-
hydroxybenzothiazole.
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General Workflow for Synthesis and Characterization of 2-Amino-4-hydroxybenzothiazole

Starting Materials
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Chemical Synthesis
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and Structure Elucidation
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Caption: Synthetic and analytical workflow.

Integration of Spectroscopic Data for Structural Elucidation
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Caption: Data integration for structure confirmation.
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[https://www.benchchem.com/product/b1294697#spectroscopic-data-nmr-ir-mass-of-2-
amino-4-hydroxybenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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